molecular formula C13H15F2N3 B2809764 N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 1006437-26-8

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2809764
CAS No.: 1006437-26-8
M. Wt: 251.281
InChI Key: PLAHWXTWOOEJAC-UHFFFAOYSA-N
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Description

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine is an organic compound that features a combination of a difluorophenyl group and a dimethylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 2,3-difluorobenzyl chloride with 1,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the difluorophenyl moiety.

Scientific Research Applications

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine
  • [(2,3-Difluorophenyl)methyl][(1,3-dimethylpyrazol-4-yl)methyl]amine
  • [(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-3-yl)methyl]amine

Uniqueness

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the methyl groups on the pyrazole ring. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2,3-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-4-3-5-12(14)13(10)15/h3-5,8,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAHWXTWOOEJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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